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Compound of Interest

Compound Name: 2-Methyloxetan-3-ol

Cat. No.: B2577784

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of a series of novel
oxetane derivatives, specifically focusing on 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-
fluorophenoxy)-8-fluoro-2-methylquinoline compounds. The data presented herein is derived
from a study that synthesized and evaluated these compounds for their potential as
antimicrobial agents.

Antimicrobial Activity

A series of nine oxetane-quinoline conjugates (designated 9a-i) were synthesized and
screened for their in vitro antibacterial, antifungal, and antimycobacterial activities. The results
indicate that these compounds exhibit a range of antimicrobial properties, with some
derivatives showing excellent potency against Mycobacterium tuberculosis and good activity
against other bacterial and fungal strains.

Antibacterial and Antifungal Activity

The antibacterial and antifungal activities of compounds 9a-i were evaluated against a panel of
pathogenic microbes. The minimum inhibitory concentration (MIC) was determined for each
compound. Six of the derivatives (9a, 9b, 9c, 9d, 9e, and 9h) demonstrated good antibacterial
activity against Proteus mirabilis, while compound 9a also showed notable activity against
Bacillus subtilis[1][2]. Furthermore, eight of the nine compounds displayed good antifungal
activity against Aspergillus niger[1][2].
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Table 1: In Vitro Antibacterial and Antifungal Activity of Oxetane Derivatives (MIC in uM)[1][3]

Compoun . P. B. . C.

E. coli L . S. albus A. niger .
d mirabilis subtilis albicans
9a >250 31.25 31.25 >250 31.25 >250
9b >250 62.5 >250 >250 62.5 >250
9c >250 62.5 >250 >250 >250 >250
ad >250 62.5 >250 >250 62.5 >250
Oe >250 62.5 >250 >250 62.5 >250
of >250 15.62 >250 >250 15.62 >250
99 >250 >250 >250 >250 62.5 >250
9h >250 62.5 >250 >250 62.5 >250
9i >250 >250 >250 >250 62.5 >250
Streptomyc
_ 15.62 15.62 15.62 15.62 NA NA
in
Fluconazol

NA NA NA NA 31.25 31.25

e

NA: Not Applicable

Antimycobacterial Activity

The synthesized compounds were also evaluated for their activity against Mycobacterium
tuberculosis H37Rv. Notably, seven of the nine derivatives (9b, 9c, 9d, 9f, 9g, 9h, and 9i)
exhibited excellent antimycobacterial activity, with MIC values ranging from 3.41 to 12.23 pM[1]

2.

Table 2: In Vitro Antimycobacterial Activity of Oxetane Derivatives against M. tuberculosis
H37RV[1][3]
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R-group on

Compound . MIC (pM) MIC (pg/mL)
Benzyloxy Moiety

9a H 57.73 25
9b 4-Br 6.11 3.12
9c 4-Cl 12.23 6.25
9d 4-CHs 6.83 3.12
9e 2-CN 27.29 12.5
of 3-CN 3.41 1.56
99 4-CN 6.83 3.12
%h 3,5-di-F 6.83 3.12
9i 4-F 6.83 3.12
Isoniazid NA 0.45 0.06
Rifampicin NA 0.24 0.2
Pyrazinamide NA 25.38 3.12

NA: Not Applicable

Cytotoxicity Profile

The cytotoxicity of the oxetane-quinoline derivatives was assessed against the Vero cell line.
All tested compounds were found to be non-toxic at the concentrations evaluated, suggesting a
favorable safety profile for these antimicrobial agents[1][2].

Proposed Mechanism of Action: ATP Synthase
Inhibition
In silico docking studies were performed to elucidate the potential mechanism of action of

these novel oxetane derivatives. The results suggest that these compounds may act as
inhibitors of ATP synthase, a crucial enzyme for energy production in microbial cells[1][2][3]. By
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binding to ATP synthase, these derivatives could disrupt the pathogen's energy metabolism,
leading to cell death.

Inhibitory Action

~|- Binds to enzyme

ATP Synthase

Inner Mitochondrial / Bacterial Membrane

Click to download full resolution via product page

Caption: Proposed mechanism of action of oxetane derivatives as ATP synthase inhibitors.

Experimental Protocols

Synthesis of 3-(2-(3-(substituted benzyloxy)oxetan-3-
yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline
Derivatives (9a-i)

The synthesis of the title compounds was achieved through a multi-step process. A key
intermediate, 3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-ol (7), was
prepared by reacting 3-(2-bromo-3-fluorophenoxy)-8-fluoro-2-methylquinoline (6) with n-
butyllithium followed by the addition of oxetan-3-one[1]. The final derivatives (9a-i) were

obtained by the nucleophilic substitution reaction of compound 7 with various substituted
benzyl bromides[1].
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Caption: Synthetic workflow for the preparation of the target oxetane derivatives.

Antimicrobial Susceptibility Testing

Antibacterial and Antifungal Assays: The in vitro antibacterial and antifungal activities were
determined using the well diffusion method. The minimum inhibitory concentration (MIC) for
each compound was then determined. Standard drugs, streptomycin for bacteria and
fluconazole for fungi, were used as positive controls[1].

Antimycobacterial Assay: The antimycobacterial activity against Mycobacterium tuberculosis
H37Rv was evaluated using the Microplate Alamar Blue Assay (MABA)[3]. This colorimetric

assay measures the metabolic activity of the bacteria, and the MIC is defined as the lowest

drug concentration that prevents a color change from blue to pink[3].

Cytotoxicity Assay

The cytotoxicity of the synthesized compounds was evaluated against the Vero cell line using
the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[1][2]. This assay
measures the metabolic activity of cells and is a common method for assessing cell viability
and proliferation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Oxetane Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2577784#biological-activity-of-2-methyloxetan-3-ol-
derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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